molecular formula C15H18N4O B2635672 N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide CAS No. 2248938-26-1

N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide

Cat. No. B2635672
CAS RN: 2248938-26-1
M. Wt: 270.336
InChI Key: SNRTUAQFBTZNOR-UHFFFAOYSA-N
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Description

N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and the inhibition of BET proteins by CPI-455 has shown promise in the treatment of various diseases, including cancer and inflammatory disorders. In

Mechanism of Action

N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide targets the BET family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcription factors to activate gene expression. N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting gene expression. This leads to the downregulation of genes involved in cell proliferation and survival, making N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide a promising therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects
N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide has been shown to have a range of biochemical and physiological effects. In cancer cell lines, N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide inhibits cell proliferation and induces apoptosis, or programmed cell death. N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide also inhibits the expression of genes involved in cell cycle progression and DNA damage repair. In a mouse model of sepsis, N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide reduces the levels of pro-inflammatory cytokines and improves survival rates.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide is its specificity for BET proteins, which reduces the risk of off-target effects. However, N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide has a relatively short half-life and low solubility, which can limit its efficacy in vivo. Furthermore, the mechanism of action of N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide is not fully understood, which makes it difficult to predict its effects on specific cell types or in specific disease contexts.

Future Directions

There are several future directions for research on N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide. One area of interest is the development of more potent and selective BET inhibitors, which could improve the efficacy of this class of drugs. Another area of interest is the identification of biomarkers that could predict which patients are most likely to benefit from N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide in different disease contexts.

Synthesis Methods

The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide involves several steps, including the reaction of 2-aminoindazole with 2-bromoacetophenone to form 2-(1H-indazol-6-yl)acetophenone, followed by acylation with 2-(2,2-dimethylpropanoyl)cyanoacetic acid. The final product, N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide, is obtained through a series of purification steps.

Scientific Research Applications

N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory disorders. In preclinical studies, N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide has also been shown to have anti-inflammatory effects in a mouse model of sepsis, reducing the levels of pro-inflammatory cytokines and improving survival rates.

properties

IUPAC Name

N-(1-cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-15(2,3)13(8-16)18-14(20)7-10-4-5-11-9-17-19-12(11)6-10/h4-6,9,13H,7H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRTUAQFBTZNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)CC1=CC2=C(C=C1)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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